molecular formula C9H16O2 B11786444 4-Cyclobutyltetrahydro-2H-pyran-4-OL

4-Cyclobutyltetrahydro-2H-pyran-4-OL

Cat. No.: B11786444
M. Wt: 156.22 g/mol
InChI Key: UKKPFABSIZEYEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyltetrahydro-2H-pyran-4-OL typically involves the ring-expansion of monocyclopropanated heterocycles. This method is stereoselective, scalable, and metal-free, making it an efficient approach for producing highly functionalized tetrahydropyran derivatives . The key step in this synthesis is the cyclopropylcarbinyl cation rearrangement, which selectively cleaves the unactivated endocyclic cyclopropane C−C bond .

Industrial Production Methods

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Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyltetrahydro-2H-pyran-4-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.

Mechanism of Action

The mechanism of action of 4-Cyclobutyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Cyclobutyltetrahydro-2H-pyran-4-OL include other tetrahydropyran derivatives and heterocyclic compounds such as:

Uniqueness

This compound is unique due to its specific cyclobutyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-cyclobutyloxan-4-ol

InChI

InChI=1S/C9H16O2/c10-9(8-2-1-3-8)4-6-11-7-5-9/h8,10H,1-7H2

InChI Key

UKKPFABSIZEYEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CCOCC2)O

Origin of Product

United States

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